[6-(1-Ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a small molecule that belongs to the pyrazolopyridine class of compounds. It is a potent and selective spleen tyrosine kinase (SYK) inhibitor. [ [] ] SYK is a non-receptor tyrosine kinase that plays a key role in signaling pathways involved in immune cell activation and inflammation. SYK inhibitors are being investigated as potential therapeutic agents for the treatment of a variety of diseases, including autoimmune disorders, allergic diseases, and cancer.
The synthesis of [6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is described in detail in the paper "Synthesis of BI 894416 and BI 1342561, Two Potent and Selective Spleen Tyrosine Kinase Inhibitors, Labelled with Carbon 14 and with Deuterium." [ [] ] The synthesis involves a multi-step process that starts with the preparation of 1-(1-(tert-butyl)-1H-pyrazol-4-yl)ethan-1-one-1-14C. This intermediate is then used to synthesize the bicyclic moiety 2-methyl-2H-pyrazolo[4,3-c]pyridine. Subsequent steps involve the introduction of the 1-ethyl-1H-pyrazol-4-yl substituent, the trifluoromethyl group, and the acetic acid moiety. The final product is obtained after purification and characterization.
The molecular structure of [6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [ [] ] The structure consists of a pyrazolo[3,4-b]pyridine core, with a trifluoromethyl group at the 4-position, a methyl group at the 3-position, and an acetic acid moiety at the 1-position. The 6-position is substituted with a 1-ethyl-1H-pyrazol-4-yl group. The detailed structural features and bond lengths, angles, and conformations can be elucidated through crystallographic studies and computational modeling.
[6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid acts as a potent and selective inhibitor of SYK. [ [] ] The mechanism of action involves binding to the ATP-binding site of SYK, preventing the phosphorylation of downstream signaling molecules involved in immune cell activation and inflammatory responses.
[6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid has been identified as a potent and selective SYK inhibitor, and it has been investigated for potential therapeutic applications in the treatment of severe asthma. [ [] ] Further research is ongoing to explore its efficacy and safety in clinical settings.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4